5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Overview

Description

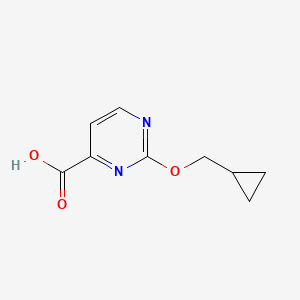

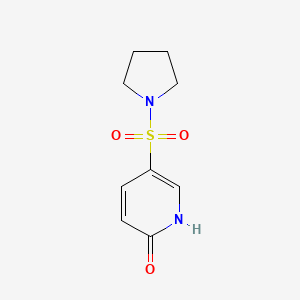

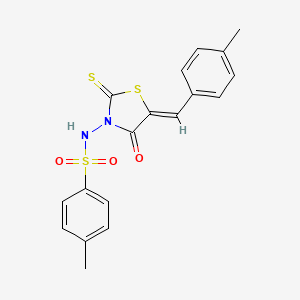

Pyrrolidin-1-ylsulfonyl and pyridin-2(1H)-one are both functional groups found in many organic compounds. Pyrrolidin-1-ylsulfonyl is a sulfonyl group attached to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Pyridin-2(1H)-one, on the other hand, is a pyridine ring, a six-membered ring with five carbon atoms and one nitrogen atom, with a carbonyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of “5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” would likely consist of a pyridin-2(1H)-one ring with a pyrrolidin-1-ylsulfonyl group attached at the 5-position. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving “5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” would depend on the specific conditions and reagents used. Pyrrolidin-2-ones and pyridin-2-yl compounds are known to undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” would depend on its specific chemical structure. These could include properties such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications

- These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

- Specific structural modifications led to increased activity against FGFR1, highlighting its potential as an FGFR-targeted therapy .

- Pyrimidine derivatives, including this compound, have been reported to exhibit antimicrobial activity . Further studies could explore its effectiveness against specific pathogens.

- Pyrimidine derivatives have demonstrated antitumor effects . Researchers could explore the compound’s impact on tumor cell lines and potential mechanisms of action.

Anti-Fibrosis Activity

FGFR Inhibition

Antimicrobial Properties

Antitumor Investigations

Mechanism of Action

Target of Action

The primary target of 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR signaling pathway plays an essential role in various types of tumors, making it an attractive strategy for cancer therapy .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . It binds to the receptor, causing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound’s action results in the inhibition of FGFR signaling, which can inhibit cell proliferation and induce apoptosis . This can significantly inhibit the migration and invasion of cancer cells .

Safety and Hazards

Future Directions

The future directions for research on “5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” would depend on the results of initial studies. Potential areas of interest could include exploring its synthesis, investigating its reactions, studying its mechanism of action, and evaluating its potential applications .

properties

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c12-9-4-3-8(7-10-9)15(13,14)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYWWWXFIYKITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |

CAS RN |

627843-18-9 | |

| Record name | 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2471014.png)

![Ethyl 2-{2-[2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidi no[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate](/img/structure/B2471017.png)

![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)propan-1-one](/img/structure/B2471028.png)

![(E)-2-(benzylsulfonyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2471029.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)